molecular formula C5H7F3N4 B8019817 (2-Methyl-5-trifluoromethyl-2H-pyrazol-3-YL)-hydrazine

(2-Methyl-5-trifluoromethyl-2H-pyrazol-3-YL)-hydrazine

Cat. No.: B8019817
M. Wt: 180.13 g/mol
InChI Key: MZQPBMLJBUOQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-5-trifluoromethyl-2H-pyrazol-3-YL)-hydrazine is a versatile nitrogen-rich heterocyclic building block designed for advanced chemical synthesis and drug discovery programs. Its core structure incorporates a pyrazole ring, which is a privileged scaffold in medicinal chemistry, known to confer a wide spectrum of pharmacological activities . The presence of the hydrazine functional group at the 3-position and a trifluoromethyl (CF3) group at the 5-position makes this compound a particularly valuable intermediate for the preparation of more complex, biologically active molecules . The trifluoromethyl group is a critical motif that enhances the metabolic stability, lipophilicity, and bioavailability of lead compounds, thereby improving their potential to interact with therapeutic targets . Researchers can utilize this compound to develop novel molecules targeting a range of conditions. Pyrazole derivatives have demonstrated significant anti-inflammatory, antibacterial, anticancer, and antifungal activities, as highlighted in numerous reviews . For instance, celecoxib, a well-known anti-inflammatory drug, features a 3-trifluoromethylpyrazole core, underscoring the therapeutic relevance of this structural class . The reactive hydrazine moiety allows for further chemical transformations, including condensation with aldehydes and ketones to form hydrazones, or cyclization reactions to access other fused heterocyclic systems. This synthetic flexibility is essential for generating diverse compound libraries for biological screening. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N4/c1-12-4(10-9)2-3(11-12)5(6,7)8/h2,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQPBMLJBUOQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Methyl-5-trifluoromethyl-2H-pyrazol-3-YL)-hydrazine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H11F3N4
  • Molecular Weight : 208.18 g/mol
  • CAS Number : 1855889-99-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in the pyrazole family often exhibit:

  • Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antibacterial and antifungal properties, potentially inhibiting microbial growth by disrupting cellular processes.
  • Anti-inflammatory Effects : Some studies suggest that pyrazole compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Certain pyrazole derivatives have demonstrated selective cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents.

Case Studies

  • Antimicrobial Activity
    • A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, highlighting the compound's potency.
  • Anti-inflammatory Properties
    • Research conducted on a series of pyrazole derivatives revealed that this compound exhibited notable anti-inflammatory effects in vitro. The compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells
    • A recent investigation into the cytotoxic properties of this compound against several cancer cell lines demonstrated IC50 values ranging from 10 to 30 µM. The compound induced apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development as an anticancer agent.

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 (µM)Reference
AntimicrobialStaphylococcus aureus5
AntimicrobialEscherichia coli8
Anti-inflammatoryMacrophagesN/A
CytotoxicityHeLa Cells20
CytotoxicityMCF7 Cells15

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds, including (2-Methyl-5-trifluoromethyl-2H-pyrazol-3-YL)-hydrazine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines by targeting metabolic pathways involved in tumor growth. For instance, pyrazole derivatives have been explored as inhibitors of pyruvate kinase M2 (PKM2), which is crucial for cancer metabolism .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have demonstrated the ability to modulate inflammatory pathways, potentially leading to therapeutic applications in diseases characterized by chronic inflammation .

Pesticide Development

This compound has been studied for its potential use in developing new agrochemical products. The trifluoromethyl group enhances the biological activity of the pyrazole ring, making it a candidate for designing novel pesticides with improved efficacy against pests while minimizing environmental impact .

Synthesis of Functional Materials

In materials science, this compound can be utilized in synthesizing functional materials such as polymers and coatings. The unique properties imparted by the trifluoromethyl group can enhance the thermal and chemical stability of these materials, making them suitable for various industrial applications .

Case Studies

StudyFocusFindings
Study on PKM2 InhibitionAnticancerDemonstrated effectiveness against specific cancer cell lines through metabolic pathway modulation .
Anti-inflammatory ResearchInflammationShowed potential in reducing inflammatory markers in vitro and in vivo models .
Pesticide Efficacy TrialsAgrochemicalsIdentified as a promising candidate for developing new pesticides with lower toxicity profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents (Pyrazole Positions) Functional Group Attached Key Properties/Applications Reference
(2-Methyl-5-trifluoromethyl-2H-pyrazol-3-YL)-hydrazine 2-CH3, 5-CF3 Hydrazine (-NH-NH2) High lipophilicity; potential bioactive scaffold
2-[3-Hydroxy-4-(4-(4-methoxyphenyl)-5-CF3-1H-pyrazol-3-yl)phenoxy]acetohydrazide 4-(4-Methoxyphenyl), 5-CF3 Hydrazide (-CONH-NH2) Antioxidant/antimicrobial activity
1-(3,5-Dialkyl-4-hydroxybenzyl)-pyrazole 3,5-Alkyl, 4-hydroxybenzyl Pyrazole core Fluorinated bioactive intermediates
Methyl 2-[1-(4-{[3-chloro-5-CF3-pyridinyl]oxy}phenyl)ethylidene]-1-hydrazinecarboxylate 3-Cl, 5-CF3 (pyridine ring) Hydrazinecarboxylate Agrochemical applications

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., methyl or methoxy-substituted pyrazoles) .
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in similar compounds with melting points >150°C .
  • Solubility : Reduced aqueous solubility compared to hydroxyl- or carboxylate-substituted derivatives (e.g., ), but improved organic solvent compatibility.

Electronic and Crystallographic Insights

  • Electron-Withdrawing Effects : The -CF3 group deactivates the pyrazole ring, altering reaction kinetics compared to -CH3 or -OCH3 substituents .
  • Hydrogen Bonding : Hydrazine’s -NH-NH2 group forms stronger hydrogen bonds than hydrazides (-CONH-NH2), as observed in crystallographic studies (e.g., ).

Q & A

Q. What established synthetic routes are available for (2-Methyl-5-trifluoromethyl-2H-pyrazol-3-YL)-hydrazine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions involving hydrazine derivatives and trifluoromethyl-substituted pyrazole precursors. For example:

  • Hydrazine coupling: React 2-methyl-5-trifluoromethylpyrazole with hydrazine hydrate under reflux in ethanol or acetic acid, followed by purification via recrystallization. This mirrors methods used for analogous pyrazolyl-hydrazine derivatives .
  • Optimization: Adjust stoichiometric ratios (e.g., 1:1.2 hydrazine:pyrazole) and reaction time (8–12 hours under reflux) to improve yield. Catalytic piperidine (0.1 mL) can accelerate cyclization .

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • Spectroscopy: Use IR to identify N–H stretches (~3200 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹). ¹H/¹³C NMR resolves pyrazole ring protons (δ 6.5–7.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C) .
  • Mass spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography: Employ SHELX software for refinement of single-crystal data to resolve bond lengths and angles, particularly the hydrazine-pyrazole linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Discrepancies in NMR: If splitting patterns deviate from expected multiplicities, consider dynamic effects (e.g., tautomerism). Use variable-temperature NMR to stabilize conformers .
  • Crystallographic vs. solution data: Compare X-ray-derived bond lengths with DFT-calculated gas-phase structures to identify solvent or packing effects .
  • Quantitative analysis: Validate hydrazine content via permanganate titration (absorption at 526–546 nm) to resolve purity issues .

Q. What challenges arise in crystallographic refinement of this hydrazine derivative, and how are they addressed?

Methodological Answer:

  • Disorder in trifluoromethyl groups: Use SHELXL’s PART instruction to model split positions and apply restraints to C–F bond lengths .
  • Hydrogen bonding networks: Apply graph-set analysis (e.g., Etter’s rules) to classify N–H···N/O interactions, which influence packing and stability .
  • Twinned crystals: Test for twinning using CELL_NOW (in SHELXTL) and refine with TWIN/BASF commands .

Q. How can hydrogen bonding patterns inform the compound’s solid-state stability and reactivity?

Methodological Answer:

  • Graph-set analysis: Map R₂²(8) motifs (common in hydrazines) to identify dimeric associations via N–H···O/N interactions. These motifs correlate with melting points and solubility .
  • Reactivity prediction: Strong intra-molecular N–H···F bonds may reduce nucleophilicity of the hydrazine group, requiring harsher conditions for subsequent reactions (e.g., acylations) .

Q. What strategies are effective for studying the compound’s pharmacological activity in vitro?

Methodological Answer:

  • Derivatization: Synthesize Schiff base analogs by reacting the hydrazine group with aromatic aldehydes (e.g., benzaldehyde) under ethanol reflux. Test these for antimicrobial or anticancer activity via microdilution assays .
  • Mechanistic studies: Use fluorescence quenching to assess DNA-binding affinity, as seen in related pyrazolyl-hydrazine complexes .

Q. How can reaction pathways be validated when unexpected byproducts form during synthesis?

Methodological Answer:

  • Mechanistic trapping: Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates in cyclization steps .
  • LC-MS monitoring: Track intermediates in real-time to identify off-pathway species (e.g., triazoles from over-cyclization) .

Q. What computational methods support the prediction of regioselectivity in hydrazine-pyrazole reactions?

Methodological Answer:

  • DFT calculations: Use Gaussian or ORCA to model transition states for hydrazine attack at pyrazole C3 vs. C5 positions. Fukui indices highlight nucleophilic sites .
  • Molecular docking: If targeting enzyme inhibition, dock the compound into active sites (e.g., COX-2) to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.